Methyl 3-methyl-2-oxoimidazolidine-1-carboxylate
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Overview
Description
Methyl 3-methyl-2-oxoimidazolidine-1-carboxylate is a chemical compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes a five-membered ring containing nitrogen and oxygen atoms. It is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-methyl-2-oxoimidazolidine-1-carboxylate typically involves the esterification of 3-chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone with methanol. This reaction is optimized by controlling the reaction temperature and time to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound may involve advanced techniques such as ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methyl-2-oxoimidazolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Methyl 3-methyl-2-oxoimidazolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals, particularly antibiotics.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-methyl-2-oxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in the synthesis of pharmaceuticals, it may act as an intermediate that facilitates the formation of the final active compound. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl (S)-3-Cbz-2-oxoimidazolidine-4-carboxylate: This compound has a similar structure but includes a benzyl group.
6-Fluoro-3,4-dihydroxy-l-phenylalanine: This compound is used as a radiopharmaceutical and has a similar imidazolidine ring structure.
Uniqueness: Methyl 3-methyl-2-oxoimidazolidine-1-carboxylate is unique due to its specific functional groups and the versatility it offers in various chemical reactions and applications. Its ability to act as an intermediate in the synthesis of a wide range of compounds makes it particularly valuable in both research and industrial settings.
Properties
CAS No. |
61076-69-5 |
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Molecular Formula |
C6H10N2O3 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
methyl 3-methyl-2-oxoimidazolidine-1-carboxylate |
InChI |
InChI=1S/C6H10N2O3/c1-7-3-4-8(5(7)9)6(10)11-2/h3-4H2,1-2H3 |
InChI Key |
LLDACHNUYFCTDD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C1=O)C(=O)OC |
Origin of Product |
United States |
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